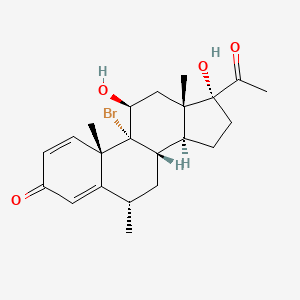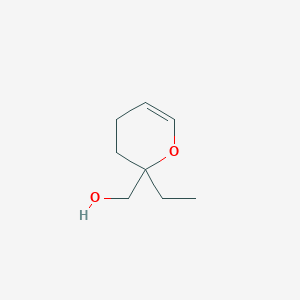
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,8-dimethyl-2H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the use of iodine-catalyzed successive cyclization reactions involving 2-alkynylbenzaldehyde hydrazone and dimethyl acetylenedicarboxylate .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve large-scale cyclization reactions under controlled conditions. The use of metal catalysts, such as nickel or palladium, is common to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their anti-inflammatory and analgesic effects.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5,8-dimethyl-2H-isoquinolin-1-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, its derivatives may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2H-isoquinolin-1-one: Similar in structure but lacks the methyl groups at positions 5 and 8.
5,8-dimethyl-2H-isoquinolin-1-one: Similar but lacks the chloro substituent.
3,4-dihydroisoquinolin-1-one: A reduced form with different chemical properties.
Uniqueness
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one is unique due to the presence of both chloro and methyl substituents, which can influence its reactivity and biological activity. These substituents can enhance its stability and make it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-chloro-5,8-dimethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-4-7(2)10-8(6)5-9(12)13-11(10)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
FECSUHLIGCNQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC(=O)C2=C(C=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)

![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)



